

Pentafluorophenyl trifluoroacetate CAS number and molecular structure.

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Compound of Interest

Compound Name: Pentafluorophenyl trifluoroacetate

Cat. No.: B089172

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An In-depth Technical Guide to **Pentafluorophenyl Trifluoroacetate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentafluorophenyl trifluoroacetate (PFP-TFA) is a highly versatile organofluorine compound recognized for its critical role in modern organic synthesis and drug development.^{[1][2]} Its unique chemical properties, stemming from a high fluorine content, render it an exceptional reagent, particularly as a potent activating and coupling agent.^{[1][3]} This technical guide provides a comprehensive overview of **pentafluorophenyl trifluoroacetate**, including its chemical and physical properties, synthesis, key applications, detailed experimental protocols, and safety information.

Chemical and Physical Properties

Pentafluorophenyl trifluoroacetate is a colorless to pale yellow liquid.^[1] The presence of a pentafluorophenyl group and a trifluoroacetate moiety imparts increased stability and lipophilicity to the molecule.^[1]

Molecular Structure:

- CAS Number: 14533-84-7^{[4][5]}
- Molecular Formula: C₈F₈O₂^{[4][5]}

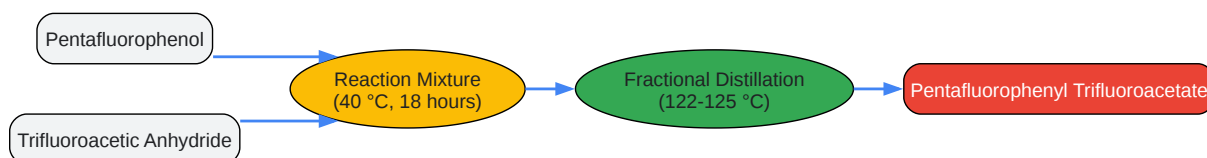
- Linear Formula: $\text{CF}_3\text{CO}_2\text{C}_6\text{F}_5$ [4]
- Synonyms: Trifluoroacetic acid pentafluorophenyl ester, perfluorophenyl 2,2,2-trifluoroacetate, TFA-OPFP, PFP-O-TFA[1][6]

A summary of its key quantitative properties is presented in the table below.

Property	Value
Molecular Weight	280.07 g/mol [4][5]
Appearance	Clear, colorless liquid[6][7]
Density	1.63 g/mL at 25 °C[4][8]
Boiling Point	122-123 °C[4][8]
Melting Point	4 °C[6][8]
Refractive Index	n ₂₀ /D 1.368[4]
Flash Point	52 °C (125.6 °F) - closed cup[4][7]
Purity	Typically ≥98%[4][9]
Solubility	Soluble in water at 122.5°C at 760mmHg[6][8]

Synthesis of Pentafluorophenyl Trifluoroacetate

Pentafluorophenyl trifluoroacetate is synthesized from pentafluorophenol and trifluoroacetic anhydride.[6] The reaction is typically stirred at an elevated temperature for several hours, followed by fractional distillation to yield the final product as a colorless liquid.[6]



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Synthesis of **Pentafluorophenyl Trifluoroacetate**.

Applications in Research and Drug Development

Pentafluorophenyl trifluoroacetate is a valuable reagent in several areas of chemical and pharmaceutical research.

- **Peptide Synthesis:** It serves as an efficient coupling agent for forming peptide bonds.[3][9] The use of pentafluorophenyl esters in peptide synthesis offers advantages such as rapid coupling reactions and the avoidance of side reactions, which can be an issue with other activating reagents.[10] Kinetic studies have shown that pentafluorophenyl esters have significantly higher coupling rates, which reduces reaction times and the likelihood of racemization.[9] This ensures the stereochemical integrity of the synthesized peptides, which is crucial for their biological activity.[9]
- **Pharmaceutical Intermediate:** This compound is a key intermediate in the synthesis of various pharmaceuticals.[1][11] For example, it is used in the synthesis of Sofosbuvir, a drug for treating hepatitis C.[11]
- **Bioconjugation:** Pentafluorophenyl esters are highly effective for the covalent attachment of fluorophores to primary amines on biomolecules like proteins and peptides.[12] This is widely used to develop fluorescent probes and diagnostic assays.[12] The resulting amide bond is very stable.[12] PFP esters are more resistant to hydrolysis in aqueous environments compared to N-hydroxysuccinimide (NHS) esters, leading to higher conjugation yields.[12]
- **Synthesis of Fluorinated Compounds:** It is a key reagent in the synthesis of various fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals.[2] The introduction of fluorine atoms can significantly improve the biological activity and metabolic stability of molecules.[2]
- **Materials Science:** It is used as a building block for creating fluorinated polymers, which are known for their chemical resistance and thermal stability.[2]

Experimental Protocols

Synthesis of Pentafluorophenyl Trifluoroacetate

This protocol describes the synthesis of **pentafluorophenyl trifluoroacetate** from pentafluorophenol and trifluoroacetic anhydride.^[6]

Materials:

- Pentafluorophenol
- Trifluoroacetic anhydride

Procedure:

- Mix pentafluorophenol (50.0 g, 271 mmol) with trifluoroacetic anhydride (85.0 g, 404 mmol).^[6]
- Stir the reaction mixture at 40 °C for 18 hours.^[6]
- After the reaction is complete, fractionally distill the mixture.^[6]
- Collect the fractions with a boiling point of 122-125 °C to obtain **pentafluorophenyl trifluoroacetate** as a colorless liquid (75.2 g, 99% yield).^[6]

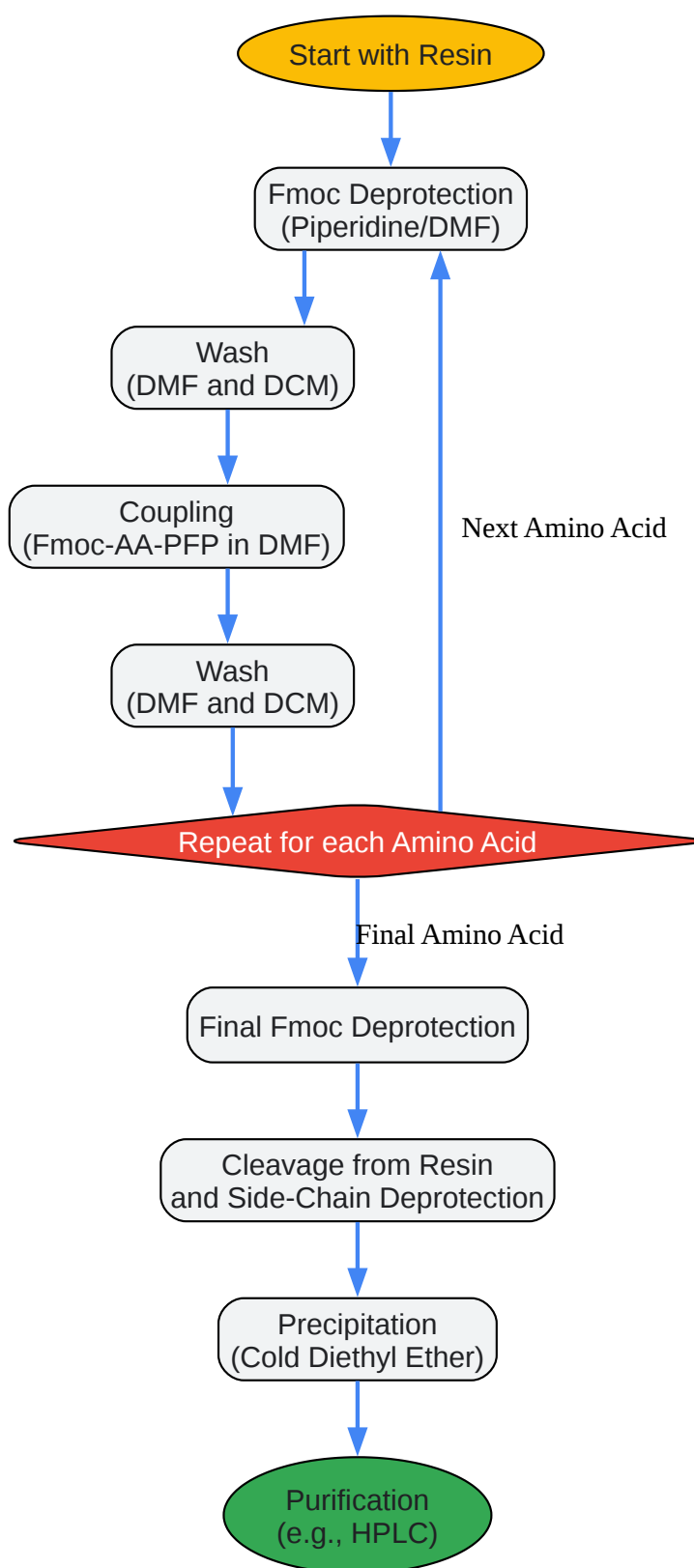
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Amino Acid Pentafluorophenyl Esters

This protocol outlines the general workflow for solid-phase peptide synthesis using pre-activated Fmoc-amino acid pentafluorophenyl esters.^[13]

Materials:

- Fmoc-protected amino acid pentafluorophenyl esters
- Solid support resin (e.g., Wang resin)
- Dimethylformamide (DMF)
- Dichloromethane (DCM)

- Piperidine solution in DMF (e.g., 20%)
- Cleavage cocktail (e.g., trifluoroacetic acid-based)
- Diethyl ether



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Workflow for Solid-Phase Peptide Synthesis.

Procedure:

- Resin Swelling: Swell the resin in DMF in a reaction vessel.[\[13\]](#)
- Fmoc Deprotection: Treat the resin with a 20% piperidine solution in DMF to remove the Fmoc protecting group from the resin or the growing peptide chain.[\[13\]](#)
- Washing: Wash the resin thoroughly with DMF and then DCM to remove residual piperidine.[\[13\]](#)
- Coupling: Dissolve the Fmoc-amino acid pentafluorophenyl ester (3-5 equivalents) in DMF and add it to the deprotected resin. Allow the coupling reaction to proceed.[\[13\]](#)
- Washing: After the coupling is complete, wash the resin with DMF and DCM to remove excess reagents.[\[13\]](#)
- Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.[\[13\]](#)
- Final Cleavage: After the final amino acid has been coupled, perform a final Fmoc deprotection. Then, treat the resin with a cleavage cocktail to cleave the peptide from the solid support and remove any side-chain protecting groups.[\[13\]](#)
- Peptide Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. The peptide can then be purified by reverse-phase HPLC.[\[13\]](#)

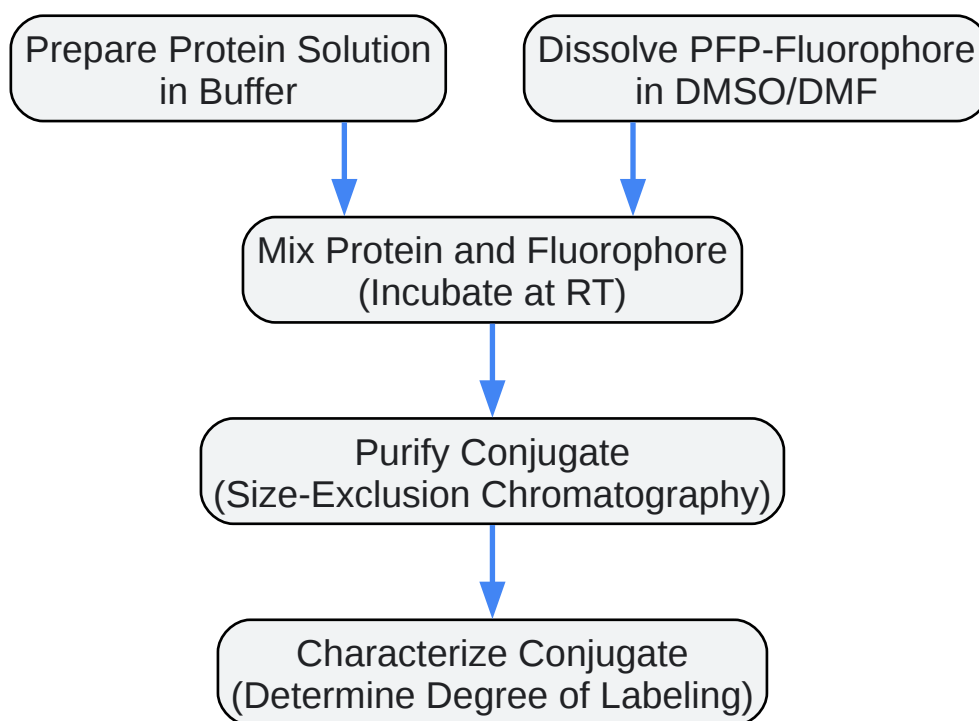
Protein Labeling with a Pentafluorophenyl Ester-Activated Fluorophore

This protocol provides a general procedure for conjugating a PFP ester-activated fluorophore to a protein.[\[12\]](#)

Materials:

- Protein solution in a suitable buffer (e.g., PBS, pH 7.4)
- PFP ester-activated fluorophore

- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Size-exclusion chromatography column for purification



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Experimental workflow for protein conjugation.

Procedure:

- **Prepare Protein Solution:** Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL.[12]
- **Prepare Fluorophore Solution:** Prepare a stock solution of the PFP ester-activated fluorophore in anhydrous DMSO or DMF.[12]
- **Conjugation Reaction:** Add a molar excess of the fluorophore solution to the protein solution. The optimal molar ratio will depend on the protein and should be determined empirically. Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4 °C.[12]
- **Purification:** Remove the unreacted fluorophore and byproducts by passing the reaction mixture through a size-exclusion chromatography column.[12]

- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the fluorophore.[12]

Safety Information

Pentafluorophenyl trifluoroacetate is a flammable liquid and vapor.[7][14] It can cause skin and serious eye irritation, and may cause respiratory irritation.[7][14] It is important to handle this chemical in a well-ventilated area and to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[4] Store in a cool, dark, and dry place.[6][15]

Hazard Statements (GHS):

- H226: Flammable liquid and vapor[4][14]
- H315: Causes skin irritation[4][14]
- H319: Causes serious eye irritation[4][14]
- H335: May cause respiratory irritation[4][14]

Precautionary Statements (GHS):

- P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[4][14]
- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[14]
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]

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